2,4-Bis(2-hydroxybenzamido)benzoic acid
Description
Properties
CAS No. |
54338-04-4 |
|---|---|
Molecular Formula |
C21H16N2O6 |
Molecular Weight |
392.4 g/mol |
IUPAC Name |
2,4-bis[(2-hydroxybenzoyl)amino]benzoic acid |
InChI |
InChI=1S/C21H16N2O6/c24-17-7-3-1-5-14(17)19(26)22-12-9-10-13(21(28)29)16(11-12)23-20(27)15-6-2-4-8-18(15)25/h1-11,24-25H,(H,22,26)(H,23,27)(H,28,29) |
InChI Key |
XEWSQYFENCJRBH-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3O)O |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC(=C(C=C2)C(=O)O)NC(=O)C3=CC=CC=C3O)O |
Other CAS No. |
54338-04-4 |
Synonyms |
2,4-bis(2-hydroxybenzamido)benzoic acid AB 23 cpd AB-23 cpd |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for 2,4-Bis(2-hydroxybenzamido)benzoic Acid
The primary synthetic challenge lies in the efficient and selective formation of the two amide bonds. This is typically achieved by reacting the amino groups of a precursor with the carboxylic acid groups of another.
The fundamental approach for synthesizing the title compound involves the condensation of 2,4-diaminobenzoic acid (the amine precursor) with two equivalents of salicylic (B10762653) acid (the carboxylic acid precursor). nih.gov Direct reaction between a carboxylic acid and an amine to form an amide is typically inefficient and requires high temperatures, which can be detrimental to the sensitive functional groups present in these molecules. Therefore, the carboxylic acid must first be "activated."
Common activation strategies include:
Conversion to Acyl Halides : A highly effective method is to convert salicylic acid into its more reactive acyl chloride derivative, salicyloyl chloride . This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The subsequent reaction of salicyloyl chloride with 2,4-diaminobenzoic acid proceeds under basic conditions, a method known as the Schotten-Baumann reaction . wikipedia.orgtestbook.com The base, typically an aqueous solution of sodium hydroxide (B78521) or an organic base like pyridine (B92270), serves to neutralize the hydrochloric acid (HCl) byproduct, driving the reaction to completion. organic-chemistry.orgbyjus.com
Use of Coupling Agents : Modern peptide chemistry provides a range of coupling agents that facilitate amide bond formation under milder conditions. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC), often used with an additive like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid in situ. ajchem-a.commasterorganicchemistry.com This activated species is then readily attacked by the amine nucleophile to form the amide bond. This method avoids the harsh conditions required for acyl chloride formation.
The structure of this compound contains multiple reactive sites: two amine groups, one carboxylic acid group, and two phenolic hydroxyl groups. During synthesis, it is often necessary to temporarily block, or "protect," some of these groups to prevent unwanted side reactions. organic-chemistry.orgwikipedia.org
A key strategy for this specific synthesis involves the protection of the hydroxyl groups of salicylic acid. prepchem.com The phenolic hydroxyl is acidic and can interfere with base-catalyzed amidation reactions. A common approach is to convert the hydroxyl groups into esters, such as acetates, prior to the coupling reaction.
The synthesis of the diacetylated analogue, 2,4-bis(2'-acetoxybenzamido)-benzoic acid , illustrates this principle perfectly. prepchem.com In this pathway, salicylic acid is first treated with acetic anhydride (B1165640) to form 2-acetoxybenzoic acid (aspirin). This is then converted to its highly reactive acid chloride, 2-acetoxybenzoyl chloride . Reacting this protected acyl chloride with 2,4-diaminobenzoic acid yields the diacetylated target molecule. The final step, if the unprotected compound is desired, would be a deprotection step, typically acidic or basic hydrolysis, to remove the acetyl groups and regenerate the free hydroxyls. wikipedia.org This use of a protecting group ensures chemoselectivity, directing the reaction to form the desired amide links without interference from the hydroxyl groups. iris-biotech.dechemistrytalk.org
Achieving high yields and purity in the synthesis of this compound requires careful optimization of several reaction parameters. The choice of solvent, base, temperature, and reaction time can significantly impact the outcome.
For Schotten-Baumann conditions , a two-phase system consisting of water and an immiscible organic solvent (like dichloromethane (B109758) or diethyl ether) is often used. wikipedia.org This setup allows the base in the aqueous phase to neutralize the HCl byproduct, while the reactants and product remain in the organic phase, simplifying purification. testbook.com The rate of addition of the acyl chloride and the efficiency of stirring are critical to prevent localized high concentrations and potential side reactions.
When using coupling agents like DCC, the primary by-product is N,N'-dicyclohexylurea, which is a solid that can be removed by filtration. Optimization here focuses on the solvent, which must be anhydrous (e.g., dichloromethane, dimethylformamide), and the reaction temperature, which is often kept at 0 °C initially and then allowed to warm to room temperature to ensure complete reaction while minimizing side product formation. ajchem-a.com
The following table summarizes key parameters that can be adjusted to optimize the synthesis:
Table 1: Parameters for Optimization of Amidation Reactions
| Parameter | Schotten-Baumann Method | DCC Coupling Method | Rationale for Optimization |
|---|---|---|---|
| Solvent | Biphasic (e.g., Dichloromethane/Water) | Anhydrous Aprotic (e.g., DCM, THF, DMF) | Ensures proper mixing and solubility of reactants; prevents unwanted hydrolysis of reagents. |
| Base | Aqueous NaOH, Pyridine | Tertiary Amines (e.g., Triethylamine, DMAP) | Neutralizes acid byproducts; catalyzes the reaction. DMAP is a highly effective acylation catalyst. |
| Temperature | 0 °C to Room Temperature | 0 °C to Room Temperature | Controls reaction rate and minimizes decomposition or side reactions. |
| Stoichiometry | Slight excess of acyl chloride | Near-equimolar reactants with 1-1.2 eq. of DCC | Maximizes conversion of the limiting reagent and simplifies purification. |
| Reaction Time | 1 - 6 hours | 4 - 24 hours | Ensures the reaction proceeds to completion. Monitored by techniques like TLC. |
Derivatization Approaches for Structural Diversification
The parent molecule, this compound, can serve as a scaffold for creating a library of related compounds through derivatization. Modifications typically target the unreacted carboxylic acid group or the two phenolic hydroxyl groups.
The free carboxylic acid moiety of the title compound is a prime target for derivatization to produce esters and new amides.
Ester Synthesis : Ester derivatives can be synthesized via Fischer-Speier esterification. This involves heating the benzoic acid derivative with an alcohol (e.g., ethanol, hexanol) in the presence of a strong acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. youtube.com Often, the reaction is performed at reflux with azeotropic removal of water to drive the equilibrium toward the ester product. epo.org This method has been successfully applied to synthesize hexyl esters of structurally similar compounds. epo.org
Amide Synthesis : To create further amide derivatives from the carboxylic acid group, the same activation strategies used in the primary synthesis can be employed. The carboxyl group can be activated with a coupling agent like DCC or converted to an acid chloride, followed by reaction with a desired primary or secondary amine. nih.gov This allows for the attachment of a wide variety of amine-containing fragments, significantly diversifying the molecular structure.
Beyond simple esterification or amidation, the functional groups on the molecule can be altered for specific research applications, such as modulating solubility, polarity, or biological activity.
Hydroxyl Group Modification : The two phenolic hydroxyl groups are reactive sites. As previously mentioned, they can be acylated to form esters. A notable example is the synthesis of 2,4-bis(2'-acetoxybenzamido)-benzoic acid , which represents a diacetylated derivative. nih.gov This modification is often used to alter the pharmacokinetic properties of a molecule. Other modifications could include etherification (e.g., forming methoxy (B1213986) or benzyloxy derivatives) by reacting the parent compound with alkyl halides under basic conditions (Williamson ether synthesis). orientjchem.org
These derivatization strategies demonstrate the versatility of this compound as a platform for developing new chemical entities with tailored properties.
Regioselective Functionalization Strategies
The synthesis of this compound from 2,4-diaminobenzoic acid necessitates a sequential and regioselective approach to acylation. The two amino groups on the benzoic acid ring exhibit different levels of nucleophilicity due to their positions relative to the deactivating carboxylic acid group. The amino group at the 4-position is generally more nucleophilic than the one at the 2-position, which is ortho to the carboxylic acid and thus more sterically hindered and electronically deactivated.
This difference in reactivity allows for a stepwise acylation. A likely synthetic route would first involve the mono-acylation of 2,4-diaminobenzoic acid at the more reactive 4-position. This would be followed by a second acylation at the 2-position to yield the final di-substituted product. A direct synthetic pathway has been reported for the acetylated analogue, 2,4-bis(2'-acetoxybenzamido)benzoic acid, which involves the reaction of 2-(2'-acetoxybenzamido)-4-aminobenzoic acid with 2-acetoxybenzoyl chloride. prepchem.com This confirms the feasibility of a stepwise approach. The final step in producing the target compound would be the hydrolysis of the acetyl protecting groups to reveal the phenolic hydroxyls.
The choice of acylating agent and reaction conditions is crucial for controlling the selectivity. The use of a less reactive salicylic acid derivative or controlling the stoichiometry of the reactants can favor mono-acylation.
Table 1: Proposed Regioselective Synthesis of this compound
| Step | Reactants | Reagent | Product |
| 1 | 2,4-Diaminobenzoic acid | 1 equivalent of 2-Acetoxybenzoyl chloride | 4-Amino-2-(2'-acetoxybenzamido)benzoic acid |
| 2 | 4-Amino-2-(2'-acetoxybenzamido)benzoic acid | 1 equivalent of 2-Acetoxybenzoyl chloride | 2,4-Bis(2'-acetoxybenzamido)benzoic acid |
| 3 | 2,4-Bis(2'-acetoxybenzamido)benzoic acid | Base or Acid (Hydrolysis) | This compound |
Innovations in Green Synthetic Chemistry Applied to Compound Production
The principles of green chemistry can be effectively applied to the synthesis of this compound, primarily by addressing the amide bond formation steps. Traditional acylation reactions often employ harsh reagents and solvents. Modern, greener alternatives focus on minimizing waste, avoiding hazardous substances, and improving energy efficiency.
One promising green approach is the use of microwave-assisted synthesis. mdpi.com Microwave irradiation can significantly reduce reaction times and improve yields for the acylation steps, often with reduced solvent usage compared to conventional heating methods. mdpi.com Another strategy involves solvent-free or "neat" reaction conditions, where the reactants are mixed without a solvent, thereby eliminating a major source of chemical waste. nih.govnih.gov
The choice of reagents can also be made more environmentally benign. For instance, instead of using acyl chlorides, which produce stoichiometric amounts of acidic byproducts, other activating agents or catalytic methods can be employed. Iron-promoted reactions in water have been developed for the synthesis of N-aryl amides from nitroarenes and acyl halides, offering a milder and more sustainable alternative. nih.gov While the starting material is different, the principle of using less toxic metals and aqueous media is a key green innovation.
Table 2: Green Chemistry Approaches for Benzamide (B126) Synthesis
| Green Chemistry Principle | Application to Synthesis | Potential Benefits |
| Alternative Energy Sources | Microwave-assisted acylation | Reduced reaction times, higher yields, less energy consumption. mdpi.com |
| Use of Safer Solvents | Water as a solvent for acylation reactions | Reduced toxicity and environmental impact. nih.gov |
| Waste Prevention | Solvent-free (neat) reactions | Elimination of solvent waste, simplified purification. nih.govnih.gov |
| Catalysis | Use of catalytic activators for amide bond formation | Reduced stoichiometric waste compared to traditional methods. |
Advanced Spectroscopic and Structural Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of 2,4-Bis(2-hydroxybenzamido)benzoic acid, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Analysis and Spin Systems
The ¹H NMR spectrum of this compound is expected to be complex, featuring signals from three distinct aromatic rings and several exchangeable protons.
Expected ¹H NMR Data:
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic Protons (Salicyl Groups) | 6.8 - 8.0 | m | 8H |
| Aromatic Protons (Benzoic Acid Core) | 7.5 - 8.5 | m | 3H |
| Amide Protons (NH) | 9.5 - 11.0 | s (broad) | 2H |
| Phenolic Protons (OH) | 10.0 - 12.0 | s (broad) | 2H |
| Carboxylic Acid Proton (COOH) | 12.0 - 13.0 | s (broad) | 1H |
Note: The exact chemical shifts are dependent on the solvent used and other experimental conditions.
The aromatic region of the spectrum would contain overlapping multiplets corresponding to the protons of the three aromatic rings. The protons on the central benzoic acid ring would likely appear as an AX₂ or a more complex system depending on the specific electronic effects of the two bulky substituents. The protons of the two salicyl groups would each form their own spin systems, which could be further complicated by long-range couplings. The protons of the amide (N-H), phenolic (O-H), and carboxylic acid (COOH) groups are expected to be broad singlets and their chemical shifts can vary significantly with concentration and temperature.
Carbon (¹³C) NMR Analysis and Chemical Shift Assignments
The ¹³C NMR spectrum would provide crucial information about the carbon skeleton of the molecule. Due to the presence of three aromatic rings and a carboxylic acid group, a significant number of signals are expected in the downfield region.
Expected ¹³C NMR Data:
| Carbon Assignment | Expected Chemical Shift (ppm) |
| Carbonyl Carbons (Amide) | 165 - 175 |
| Carbonyl Carbon (Carboxylic Acid) | 168 - 178 |
| Aromatic Carbons (C-O, C-N) | 140 - 160 |
| Aromatic Carbons (C-H, C-C) | 110 - 140 |
Note: The exact chemical shifts are dependent on the solvent used and other experimental conditions.
The spectrum would show distinct signals for the two amide carbonyl carbons and the carboxylic acid carbonyl carbon. The aromatic region would contain a multitude of signals corresponding to the 18 aromatic carbons. The carbons attached to oxygen and nitrogen atoms would be deshielded and appear at lower field strengths.
Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)
To definitively assign all proton and carbon signals, two-dimensional NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling networks within each of the three aromatic rings, helping to trace the connectivity of the spin systems.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments would establish the direct one-bond correlations between protons and their attached carbons.
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural features of a compound through the analysis of its fragmentation patterns.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray ionization (ESI) is a soft ionization technique that is well-suited for analyzing polar and relatively large molecules like this compound. In positive ion mode, the molecule would likely be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected. The accurate mass measurement from high-resolution mass spectrometry (HRMS) would allow for the determination of the elemental composition.
Fragmentation Pathways and Structural Confirmation
Tandem mass spectrometry (MS/MS) experiments on the parent ions would provide valuable structural information. The fragmentation of this compound would likely proceed through the cleavage of the amide bonds.
Anticipated Fragmentation Pathways:
Loss of a salicyl group: Cleavage of one of the C-N amide bonds could result in the loss of a salicyl radical or a salicylamide (B354443) molecule, leading to significant fragment ions.
Decarboxylation: The loss of CO₂ from the carboxylic acid group is a common fragmentation pathway for benzoic acid derivatives.
Cleavage of the second amide bond: Subsequent fragmentation of the initial fragments could involve the loss of the second salicyl group.
The analysis of these fragmentation patterns would provide strong evidence for the presence and connectivity of the different structural units within the molecule, thus confirming the identity of this compound.
Vibrational Spectroscopy for Functional Group Identification and Molecular Fingerprinting
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides invaluable information about the functional groups present in a molecule and offers a unique "fingerprint" for identification.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The absorption frequencies are characteristic of the types of bonds and functional groups present. For this compound, the IR spectrum is expected to exhibit a complex pattern of absorption bands corresponding to its various functional moieties.
Key Expected Vibrational Modes:
O-H Stretching: Due to the presence of both carboxylic acid and phenolic hydroxyl groups, broad absorption bands are anticipated in the region of 3300-2500 cm⁻¹. The broadness arises from extensive intermolecular and intramolecular hydrogen bonding.
N-H Stretching: The amide N-H groups are expected to show stretching vibrations in the range of 3400-3200 cm⁻¹. The exact position will be influenced by hydrogen bonding.
C=O Stretching: The spectrum will likely feature multiple carbonyl (C=O) stretching bands. The carboxylic acid C=O typically appears around 1700-1680 cm⁻¹, while the amide C=O (Amide I band) is expected in the region of 1680-1630 cm⁻¹.
N-H Bending and C-N Stretching (Amide II band): This band, resulting from a combination of N-H bending and C-N stretching, is anticipated around 1550-1510 cm⁻¹.
C-O Stretching: The carboxylic acid and phenolic C-O stretching vibrations are expected to appear in the 1320-1210 cm⁻¹ region.
Aromatic C=C Stretching: Multiple sharp bands corresponding to the vibrations of the three aromatic rings will be present in the 1600-1450 cm⁻¹ region.
Interactive Data Table: Predicted IR Spectral Data for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H Stretch | 3300-2500 (broad) |
| Phenolic | O-H Stretch | 3400-3200 (broad) |
| Amide | N-H Stretch | 3400-3200 |
| Carboxylic Acid | C=O Stretch | 1700-1680 |
| Amide | C=O Stretch (Amide I) | 1680-1630 |
| Amide | N-H Bend + C-N Stretch (Amide II) | 1550-1510 |
| Aromatic | C=C Stretch | 1600-1450 |
| Carboxylic/Phenolic | C-O Stretch | 1320-1210 |
Raman Spectroscopy in Solid-State Analysis
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations, making it well-suited for analyzing the solid-state structure of this compound.
Key Expected Raman Bands:
The Raman spectrum is expected to provide a clear fingerprint of the molecule. Aromatic ring vibrations, particularly the ring breathing modes, typically give rise to strong and sharp Raman signals. The C=O stretching vibrations will also be Raman active. The study of the low-frequency Raman region can provide information about lattice vibrations (phonons), which is useful for characterizing the crystalline form and identifying polymorphic transitions.
X-ray Diffraction (XRD) for Precise Crystal Structure Determination
X-ray diffraction is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. Both single-crystal and powder XRD methods are essential for a thorough solid-state characterization of this compound.
Single-Crystal X-ray Diffraction Analysis of the Compound and Its Derivatives
Single-crystal X-ray diffraction (SCXRD) can provide the exact atomic coordinates, bond lengths, bond angles, and details of intermolecular interactions. For a molecule like this compound, which has multiple hydrogen bond donors and acceptors, SCXRD is critical for understanding its supramolecular assembly.
Based on the crystal structure of the related compound, 4-benzamido-2-hydroxybenzoic acid, it is anticipated that this compound will form extensive hydrogen-bonding networks. researchgate.net These interactions likely include the formation of carboxylic acid dimers via O-H···O hydrogen bonds, as well as intramolecular and intermolecular hydrogen bonds involving the amide and hydroxyl groups. researchgate.netnih.gov The analysis of derivatives would also provide insight into how modifications to the functional groups affect the crystal packing.
Interactive Data Table: Predicted Crystallographic Data for a Derivative (4-benzamido-2-hydroxybenzoic acid) researchgate.net
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 5.6689 (5) |
| b (Å) | 32.039 (3) |
| c (Å) | 6.6413 (5) |
| β (°) | 103.530 (5) |
| V (ų) | 1172.74 (18) |
| Z | 4 |
This data is for a related compound and serves as an illustrative example of the type of information obtained from SCXRD.
Powder X-ray Diffraction (PXRD) in Cocrystal and Solid-State Studies
Powder X-ray diffraction (PXRD) is a rapid and non-destructive technique used to identify crystalline phases, assess sample purity, and study polymorphism and cocrystal formation. The PXRD pattern of this compound would serve as a unique fingerprint for its crystalline form.
In the context of cocrystal screening, PXRD is an essential tool. By comparing the PXRD pattern of a reaction product with those of the starting materials, the formation of a new crystalline phase (a cocrystal) can be confirmed. Variable-temperature PXRD could be employed to study phase transitions and the thermal stability of the compound and its cocrystals.
Molecular Interactions and Supramolecular Assemblies
Elucidation of Intermolecular Hydrogen Bonding Networks
Hydrogen bonds are the principal directional forces in the molecular assembly of 2,4-Bis(2-hydroxybenzamido)benzoic acid. The presence of multiple hydrogen bond donors (carboxylic acid -OH, phenolic -OH, and amide N-H) and acceptors (carbonyl C=O, hydroxyl O, and carboxylic acid C=O) allows for a rich variety of potential hydrogen bonding motifs.
While the specific crystal structure of this compound is not publicly documented, the crystal structure of the closely related compound, 4-benzamido-2-hydroxybenzoic acid , provides significant insight into the likely interactions. nih.govresearchgate.netnih.gov In this analogue, a strong intramolecular hydrogen bond is observed between the phenolic hydroxyl group and the carbonyl oxygen of the carboxylic acid group, forming an S(6) ring motif. nih.govnih.gov This type of intramolecular interaction is highly probable in this compound as well, involving the hydroxyl group at the 2-position of the central benzoic acid ring.
The most significant intermolecular interaction observed for 4-benzamido-2-hydroxybenzoic acid is the formation of a centrosymmetric dimer via hydrogen bonds between the carboxylic acid groups of two molecules. nih.govnih.gov This creates a robust R22(8) graph set notation, a classic and highly stable arrangement for carboxylic acids. nih.govresearchgate.net It is anticipated that this compound would also form these powerful acid-acid homodimers.
Interestingly, in the crystal structure of 4-benzamido-2-hydroxybenzoic acid, the amide N-H group does not participate in hydrogen bonding. nih.govnih.gov However, with the addition of a second hydroxybenzamido group in the target molecule, the potential for a more complex, three-dimensional hydrogen-bonded network increases significantly. The additional N-H and O-H groups could form intermolecular links, potentially leading to layered or more intricate polymeric structures. The specific network would be a delicate balance between the formation of strong, stable dimers and the establishment of further intermolecular connections.
| Interaction Type | Functional Groups Involved | Observed Motif (in 4-benzamido-2-hydroxybenzoic acid) | Anticipated in this compound |
| Intramolecular H-Bond | Phenolic -OH, Carboxylic C=O | S(6) ring nih.govnih.gov | Highly Probable |
| Intermolecular H-Bond | Carboxylic acid -OH, Carboxylic C=O | R22(8) dimer nih.govnih.gov | Highly Probable |
| Intermolecular H-Bond | Amide N-H, Carbonyl C=O | Not observed nih.govnih.gov | Possible, creating extended networks |
| Intermolecular H-Bond | Phenolic -OH, Carbonyl C=O | Not observed | Possible, depending on steric factors and packing |
Formation of Cocrystals and Multi-component Organic Solids
Cocrystallization offers a powerful strategy to modify the physicochemical properties of a molecule without altering its covalent structure. nih.gov A cocrystal is a single-phase crystalline material composed of two or more different molecular components in a defined stoichiometric ratio. nih.govmdpi.com Given its multitude of hydrogen bonding sites, this compound is an excellent candidate for forming cocrystals with various pharmaceutically acceptable compounds (coformers).
The rational design of cocrystals relies on the concept of supramolecular synthons. These are robust and predictable non-covalent interactions that act as "molecular glue." mdpi.comresearchgate.net For this compound, several key synthons can be targeted:
Carboxylic Acid-Pyridine Synthon: The carboxylic acid group can form a strong and reliable O-H···N hydrogen bond with pyridine-containing coformers.
Carboxylic Acid-Amide Heterosynthon: A highly robust R22(8) ring can be formed between the carboxylic acid group and the amide group of a coformer. nih.gov
Amide-Amide Homosynthon: The amide groups within the molecule could potentially form catemeric chains or dimers with coformers that also possess amide functionalities.
Hydroxyl-Based Synthons: The phenolic hydroxyl groups can interact with a variety of acceptors, such as carbonyls or other hydroxyl groups on a coformer. mdpi.com
The selection of a coformer is critical and is often guided by matching complementary functional groups to form these predictable synthons. nih.gov
Identifying a successful cocrystal pair requires experimental screening. Several techniques are commonly employed:
Slurry Crystallization: This method involves stirring a suspension of the target compound and a coformer in a small amount of solvent. The system equilibrates to form the most thermodynamically stable solid phase, which could be the desired cocrystal. mdpi.com
Solvent Evaporation: The components are dissolved in a common solvent, and the solvent is allowed to evaporate slowly. This method is often used to grow single crystals suitable for X-ray diffraction analysis. nih.gov
Grinding: Both liquid-assisted grinding (LAG) and neat (dry) grinding involve mechanochemically mixing the two components. Grinding can overcome kinetic barriers and produce cocrystal phases that may not be accessible from solution. nih.gov
Thermal Methods: Techniques like Differential Scanning Calorimetry (DSC) can be used to screen for cocrystal formation by observing thermal events such as eutectic melting followed by an exothermic crystallization of the cocrystal phase upon heating a physical mixture of the components. researchgate.net
The choice of coformer has a profound impact on the final crystal structure. A coformer can disrupt the hydrogen bonding network of the pure compound and introduce new synthons, leading to entirely different packing arrangements. mdpi.comnih.gov For instance, cocrystallization of this compound with a simple pyridine (B92270) coformer would likely result in a structure dominated by the acid-pyridine heterosynthon. In contrast, a coformer with multiple hydrogen bond donor and acceptor sites, such as isonicotinamide (B137802) or a di-carboxylic acid, could lead to more complex, extended 2D or 3D networks. The size, shape, and conformational flexibility of the coformer also play crucial roles in determining the final architecture. mdpi.comnih.gov
| Potential Coformer Class | Target Functional Group | Expected Supramolecular Synthon | Potential Structural Outcome |
| Pyridines (e.g., Isonicotinamide) | Carboxylic Acid | Acid-Pyridine Heterosynthon | Dimer or chain formation |
| Carboxylic Acids (e.g., Succinic Acid) | Amide, Hydroxyl | Acid-Amide, Acid-Hydroxyl Heterosynthons | Layered or framework structures |
| Amides (e.g., Nicotinamide) | Carboxylic Acid, Amide | Acid-Amide Heterosynthon, Amide-Amide Synthons | Competing synthons leading to complex networks nih.gov |
| Alcohols/Phenols (e.g., Resorcinol) | Carboxylic Acid, Amide, Hydroxyl | Various O-H···O and O-H···N bonds | Diverse hydrogen-bonded assemblies |
Investigation of Self-Assembly Mechanisms Leading to Supramolecular Systems
Self-assembly is the spontaneous organization of molecules into ordered structures driven by non-covalent interactions. rsc.org For benzoic acid derivatives, self-assembly in solution often begins with the formation of hydrogen-bonded dimers. rsc.org These primary aggregates can then further assemble into larger, higher-order structures.
In the case of this compound, the initial and strongest association in non-polar solvents is expected to be the formation of the carboxylic acid dimer. Following this primary assembly, weaker interactions, such as amide-amide hydrogen bonds and π-π stacking between the aromatic rings, would likely direct the organization of these dimers into larger aggregates, such as tapes or sheets. The process is hierarchical, with the strongest interactions dictating the initial recognition events, followed by weaker forces guiding the subsequent, larger-scale organization. The solvent plays a crucial role; polar, hydrogen-bonding solvents can compete for interaction sites and disrupt the self-assembly process.
Role of Non-Covalent Interactions (e.g., π-π stacking, van der Waals forces) in Molecular Recognition and Assembly
π-π Stacking: The molecule contains three aromatic rings, making π-π stacking interactions a significant contributor to the cohesive energy of the crystal lattice. In the analogue 4-benzamido-2-hydroxybenzoic acid, π-π stacking is explicitly observed, with a centroid-centroid distance of 3.8423 Å between adjacent benzene (B151609) rings. nih.govnih.gov Similar stacking interactions are expected to be a key feature in the crystal packing of this compound, helping to organize the hydrogen-bonded dimers or chains into layers.
C-H···π Interactions: Weak hydrogen bonds involving a C-H donor and the electron cloud of an aromatic ring as the acceptor can also play a role in stabilizing the crystal packing. An extremely weak C-H···π interaction is noted in the structure of 4-benzamido-2-hydroxybenzoic acid, indicating that these subtle forces can influence the final solid-state conformation. nih.gov
Together, this hierarchy of interactions—from the strong, directional hydrogen bonds to the weaker, less directional π-π stacking and van der Waals forces—governs the complex processes of molecular recognition and self-assembly that define the supramolecular chemistry of this compound.
Coordination Chemistry and Metal Complexation
Potential as Precursors for Metal-Organic Frameworks (MOFs) or Coordination PolymersNo information available in search results.
Table of Compounds Mentioned
Since no specific data could be presented, a table of compounds is not applicable.
Computational and Theoretical Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory, DFT) for Electronic Structure and Reactivity
Quantum chemical calculations, particularly Density Functional Theory (DFT), are instrumental in exploring the electronic structure, stability, and reactivity of molecules. While specific DFT studies on 2,4-Bis(2-hydroxybenzamido)benzoic acid are not widely published, research on its structural motifs, such as 2,4-dihydroxybenzoic acid derivatives, provides valuable analogous information. chemrxiv.org
DFT calculations can determine key properties like the energies of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of these orbitals and their gap (LUMO-HOMO energy gap) are crucial indicators of a molecule's kinetic stability and chemical reactivity. A smaller energy gap generally implies higher reactivity. For similar phenolic and benzoic acid-containing structures, DFT has been used to analyze how different substituents affect these orbital energies. chemrxiv.orgresearchgate.net
Furthermore, DFT can be employed to calculate the proton affinity and gas-phase acidity of different sites within the molecule. chemrxiv.org For this compound, this would involve assessing the likelihood of protonation or deprotonation at the carboxylic acid group and the phenolic hydroxyl groups. Such calculations help in understanding the molecule's behavior in different chemical environments and its potential to engage in proton transfer reactions, which are often vital for biological activity.
The distribution of electron density and the molecular electrostatic potential (MEP) are also readily calculated using DFT. The MEP map highlights the electron-rich and electron-deficient regions of a molecule, which is critical for predicting non-covalent interactions, such as hydrogen bonding and electrophilic/nucleophilic attacks.
Molecular Docking Studies of Ligand-Receptor Binding Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or enzyme.
Molecular docking simulations can predict the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), which estimates the strength of the interaction between the ligand and the receptor. A lower binding energy generally indicates a more stable and favorable interaction.
Conformational analysis is an integral part of docking studies. It involves exploring the different spatial arrangements (conformations) of the ligand and identifying the one that best fits into the active site of the receptor. For a flexible molecule like this compound, with several rotatable bonds, understanding its preferred conformation upon binding is crucial for predicting its activity.
Molecular docking allows for the detailed examination of interactions between the ligand and specific amino acid residues in the active site of a target protein. These interactions can include hydrogen bonds, hydrophobic interactions, van der Waals forces, and π-π stacking.
Dihydrofolate Reductase (DHFR): DHFR is a key enzyme in folate metabolism and a target for anticancer and antimicrobial drugs. Docking studies of benzamide (B126) and benzimidazole (B57391) derivatives with DHFR have shown that these compounds can form crucial hydrogen bonds and hydrophobic interactions within the enzyme's active site. nih.govnih.govresearchgate.netresearchgate.net For instance, interactions with key residues such as Phe31, Ile94, and Asp27 have been identified as important for inhibitory activity. nih.gov It is plausible that this compound could engage in similar interactions, with its hydroxyl and amide groups acting as hydrogen bond donors and acceptors.
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are important targets in the management of Alzheimer's disease. Docking studies on benzamide and benzimidazole-based inhibitors have revealed key interactions within the active sites of these enzymes. nih.govresearchgate.netresearchgate.netnih.gov For example, the carbonyl group of a benzamide derivative has been shown to form a significant hydrogen bond with Tyrosine 121 in the active site of AChE. researchgate.net The aromatic rings of this compound could also participate in π-π stacking interactions with aromatic residues like tryptophan and tyrosine in the cholinesterase active site.
BRAF Kinase: The BRAF kinase, particularly the V600E mutant, is a critical target in melanoma treatment. fip.org Molecular docking of flavone-based arylamides and other inhibitors has identified key interactions within the ATP-binding pocket of BRAF. nih.gov These studies highlight the importance of hydrogen bonds with residues like Cys532 and Asp594, as well as hydrophobic interactions. nih.gov The structural features of this compound, including its aromatic rings and hydrogen-bonding groups, suggest it could potentially fit into the BRAF active site and form similar stabilizing interactions.
Table 1: Representative Molecular Docking Data for Benzamide/Benzimidazole Derivatives with Various Receptors
| Compound Class | Target Receptor | Key Interacting Residues | Predicted Binding Affinity (Example) |
| Benzamide Derivatives | Human Dihydrofolate Reductase (hDHFR) | Glu-30, Phe-34, Gly-117, Asn-64, Arg-70 nih.govresearchgate.net | IC50 values ranging from 4.72 to 20.17 µM researchgate.net |
| Benzamide Derivatives | Acetylcholinesterase (AChE) | Tyr121 researchgate.net | IC50 = 13 ± 2.1 nM (for compound 5d) researchgate.net |
| Benzimidazole Derivatives | BRAFV600E | Cys532, Asp594 nih.gov | MolDock Score = -158.168 kcal/mol (for compound 11) nih.gov |
This table presents illustrative data from studies on compounds structurally related to this compound to demonstrate the application of molecular docking.
Simulation of Spectroscopic Data for Structural Validation and Interpretation
Computational methods can simulate spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. These simulations are valuable for validating experimentally obtained spectra and for assigning specific spectral features to the molecular structure.
Simulated IR Spectra: DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the peaks in an IR spectrum. researchgate.net By comparing a simulated IR spectrum with an experimental one, researchers can confirm the structure of a synthesized compound. researchgate.net For this compound, simulations would help in assigning the characteristic vibrational modes, such as the O-H stretches of the phenolic and carboxylic acid groups, the N-H stretch of the amide linkages, and the C=O stretches of the amide and carboxylic acid functions.
Simulated NMR Spectra: The chemical shifts in an NMR spectrum can also be predicted using computational methods like the Gauge-Including Atomic Orbital (GIAO) method, often in conjunction with DFT. mst.edudocbrown.inforsc.org These calculations can help in the interpretation of complex NMR spectra, especially for molecules with multiple, similar proton or carbon environments, as is the case for the aromatic rings in this compound.
Prediction of Supramolecular Synthons and Crystal Packing Arrangements
The way molecules arrange themselves in the solid state is governed by intermolecular interactions, leading to the formation of supramolecular structures. Computational methods can be used to predict these arrangements and the underlying non-covalent interactions, known as supramolecular synthons.
For a related compound, 4-benzamido-2-hydroxybenzoic acid, X-ray crystallography has revealed key aspects of its crystal packing. nih.govresearchgate.netnih.gov In the crystal structure, molecules form inversion dimers through pairs of O-H···O hydrogen bonds between the carboxylic acid groups, creating R(8) ring motifs. nih.govnih.gov Additionally, intramolecular O-H···O hydrogen bonds are observed. Aromatic π-π stacking interactions between the benzene (B151609) rings also play a role in stabilizing the crystal structure. nih.govnih.gov
Table 2: Common Supramolecular Synthons in Benzoic Acid Derivatives
| Synthon Type | Description | Potential in this compound |
| Carboxylic Acid Dimer | A pair of hydrogen bonds between the carboxylic acid groups of two molecules, forming an R(8) ring motif. nih.govnih.gov | Highly likely due to the presence of the carboxylic acid group. |
| Intramolecular H-Bond | Hydrogen bond between a donor and an acceptor within the same molecule, often forming S(6) or S(7) rings. nih.govnih.gov | Possible between the phenolic -OH and amide carbonyl, or between the amide N-H and an adjacent oxygen. |
| Intermolecular H-Bond | Hydrogen bonds between different molecules, involving amide N-H, phenolic -OH, and carbonyl groups. | Expected to be extensive, leading to chains or sheets. |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. nih.govnih.gov | Highly likely due to the presence of three aromatic rings. |
| C-H···π Interaction | A weak hydrogen bond where a C-H bond acts as the donor and a π-system as the acceptor. nih.govnih.gov | Possible and could contribute to the overall crystal packing stability. |
Mechanistic Biological Studies Excluding Clinical Human Data
Enzymatic Inhibition Mechanisms at a Molecular Level
Extensive searches of scientific databases did not yield specific studies investigating the direct inhibitory mechanisms of 2,4-Bis(2-hydroxybenzamido)benzoic acid on the following enzymes.
Dihydrofolate Reductase (DHFR) Inhibition Studies
No published research was found that specifically examines the interaction between this compound and Dihydrofolate Reductase (DHFR). Therefore, no data on its inhibitory activity or mechanism against this enzyme can be provided.
Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) Inhibition Mechanisms
There is no available scientific literature detailing the inhibitory effects or mechanisms of this compound on Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).
Cyclooxygenase (COX) Enzyme Modulation
No studies were identified that specifically investigate the modulatory effects of this compound on Cyclooxygenase (COX) enzymes.
Cellular Response Modulation in In Vitro Systems
Inhibition of Histamine (B1213489) Release from Isolated Cellular Models (e.g., Rat Peritoneal Mast Cells)
Research has been conducted on the effect of this compound on histamine release from isolated cellular models. A study by Ohsugi et al. (1976) investigated the inhibitory effect of this compound on Compound 48/80-induced histamine release from rat peritoneal mast cells. jst.go.jp The diacetylated form of the compound, 2,4-bis(2-acetoxybenzamido)benzoic acid, was also studied for its inhibitory effects on both anaphylactic and non-anaphylactic histamine release from the same cell type. nih.gov
While the specific quantitative data from these studies are not fully detailed in the available abstracts, the research indicates a clear inhibitory action on histamine release from mast cells.
Interactive Data Table: Studies on Histamine Release Inhibition
| Compound | Cellular Model | Inducer | Effect | Reference |
| This compound | Rat Peritoneal Mast Cells | Compound 48/80 | Inhibitory | jst.go.jp |
| 2,4-bis(2-acetoxybenzamido)benzoic acid | Rat Peritoneal Mast Cells | Anaphylactic and Non-anaphylactic | Inhibitory | nih.gov |
Anti-Complement Activity and Pathway Interference
A study by Ohsugi, Matsuno, and Takagaki (1977) explored the anti-complement activities of this compound and its diacetylated derivatives. nih.gov The research, as indicated by the indexing terms, involved in vitro techniques such as the hemolytic plaque technique and immune adherence reaction to assess its effects on the complement system. The study suggests that the compound acts as a complement inactivator protein. nih.gov However, without access to the full study, the precise mechanisms and pathways of interference within the complement cascade cannot be detailed. The research utilized animal models, including rats and rabbits, and also referenced the Arthus reaction and nephritis immunology, suggesting a broad investigation into its anti-inflammatory and immunomodulatory properties related to the complement system. nih.gov
Antioxidant Activity and Free Radical Scavenging Mechanisms
Direct experimental studies on the antioxidant and free-radical scavenging activity of this compound are not extensively documented in publicly available literature. However, insights can be inferred from the analysis of its structural precursors, particularly dihydroxybenzoic acids.
The antioxidant capacity of phenolic compounds is heavily influenced by the number and position of hydroxyl (-OH) groups on the benzene (B151609) ring. semanticscholar.orgnih.gov These groups can donate a hydrogen atom to neutralize free radicals. semanticscholar.org Studies on various dihydroxybenzoic acid (DHB) isomers reveal a strong structure-activity relationship. For instance, 2,5-dihydroxybenzoic acid (gentisic acid) and 3,4-dihydroxybenzoic acid (protocatechuic acid) exhibit potent antioxidant activities. nih.govnih.gov
In contrast, 2,4-dihydroxybenzoic acid (β-resorcylic acid) , a key structural component of the title compound, consistently demonstrates poor to negligible antioxidant activity in various standard assays, including the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. nih.govnih.gov Research indicates that DHBs with hydroxyl groups in the meta position relative to each other, such as 2,4-DHB and 2,6-DHB, show the lowest radical scavenging abilities. semanticscholar.orgnih.gov In the title compound, the hydroxyl groups of the central 2,4-dihydroxybenzoic acid core are converted to amide linkages, which would further reduce any potential for direct hydrogen atom donation, suggesting that this compound is unlikely to be a potent direct free radical scavenger.
Table 1: Antioxidant Activity of Related Dihydroxybenzoic Acid Isomers
| Compound | Assay | Result | Reference |
| 2,4-Dihydroxybenzoic Acid | DPPH | Poor activity (IC₅₀ > 120,000 µM) | nih.gov |
| 2,4-Dihydroxybenzoic Acid | ABTS | Low activity (16.17% inhibition at 50 µM) | nih.gov |
| 2,4-Dihydroxybenzoic Acid | CUPRAC | Lowest reducing ability among isomers | nih.gov |
| 3,4-Dihydroxybenzoic Acid | DPPH | Powerful activity | nih.gov |
| 2,5-Dihydroxybenzoic Acid | Superoxide Scavenging | Strongest activity among isomers | semanticscholar.org |
Nucleic Acid Interaction Studies
As of the current body of scientific literature, no studies have been published that investigate the direct interaction, binding, or cleavage mechanisms of this compound with DNA or other nucleic acids.
The aggregation of the amyloid-beta (Aβ) peptide is a central event in the pathology of Alzheimer's disease, making its inhibition a key therapeutic target. frontiersin.org Small molecules, particularly polyphenolic compounds, have been investigated for their ability to interfere with this process. nih.gov The mechanisms of inhibition can include preventing the initial association of Aβ monomers, redirecting aggregation toward non-toxic "off-pathway" species, or destabilizing existing fibrils. frontiersin.org
Despite the investigation of a wide range of compounds, there is currently no specific research available detailing the effects of this compound on the aggregation kinetics of Aβ peptides. While related phenolic structures like catechols have been shown to inhibit fibrillization, often through mechanisms involving oxidation to quinones and potential covalent modification of Aβ, the unique bis-benzamide structure of the title compound has not been evaluated in this context. nih.gov
Cytotoxicity and Cellular Viability Assessments in Defined Cell Lines
Direct cytotoxic evaluation of this compound in defined cell lines has not been specifically reported. However, cytotoxicity data is available for its parent compounds, benzoic acid and 2,4-dihydroxybenzoic acid, which provides context on how its structural components behave in biological systems.
Benzoic acid has been tested against a panel of cancer cell lines, showing a wide range of cytotoxic effects. dergipark.org.tr For example, in an MTT assay, IC₅₀ values (the concentration required to inhibit 50% of cell population growth) after 48 hours of exposure were found to be significantly different across cell lines, ranging from 85.54 µg/mL in MG63 bone cancer cells to 670.6 µg/mL in CaCO2 colon cancer cells. dergipark.org.trdergipark.org.tr
More specifically, a study on hydrazide-hydrazone derivatives of 2,4-dihydroxybenzoic acid evaluated the cytotoxicity of the parent molecule itself. It was found to be non-toxic towards the MCF-7 breast cancer cell line. mdpi.com In contrast, it exhibited an IC₅₀ value of 4.77 mM against the MDA-MB-231 breast cancer cell line, indicating selective, though moderate, cytotoxic potential. mdpi.com
Table 2: Cytotoxicity Data for Compounds Related to this compound
| Compound | Cell Line | Cell Type | Assay | Exposure Time | IC₅₀ Value | Reference |
| Benzoic Acid | MG63 | Bone Osteosarcoma | MTT | 48 hours | 85.54 µg/mL | dergipark.org.tr |
| Benzoic Acid | HeLa | Cervical Cancer | MTT | 48 hours | 114.30 µg/mL | dergipark.org.tr |
| Benzoic Acid | HUH7 | Liver Carcinoma | MTT | 48 hours | 148.80 µg/mL | dergipark.org.tr |
| Benzoic Acid | PC3 | Prostate Cancer | MTT | 48 hours | 525.60 µg/mL | dergipark.org.tr |
| Benzoic Acid | CaCO2 | Colorectal Adenocarcinoma | MTT | 48 hours | 670.60 µg/mL | dergipark.org.tr |
| 2,4-Dihydroxybenzoic Acid | MDA-MB-231 | Breast Adenocarcinoma | MTT | 72 hours | 4.77 mM | mdpi.com |
| 2,4-Dihydroxybenzoic Acid | MCF-7 | Breast Adenocarcinoma | MTT | 72 hours | Non-toxic | mdpi.com |
Emerging Research Directions and Future Perspectives
Design and Development of Advanced Materials Based on the Compound and Its Complexes
The inherent characteristics of 2,4-bis(2-hydroxybenzamido)benzoic acid make it a compelling building block, or monomer, for the synthesis of high-performance polymers. The presence of both amine (in its precursor, 2,4-diaminobenzoic acid) and carboxylic acid functionalities is fundamental to the formation of polyamides.
Future research is likely to focus on leveraging this structure to create novel polymers with tailored properties. The rigid aromatic backbone and the potential for extensive hydrogen bonding between the amide groups suggest that polyamides or poly(amide-imide)s derived from this compound could exhibit exceptional thermal stability and mechanical strength. researchgate.netdntb.gov.ua Synthetic biopolymers like poly(ester amide)s, known for their tunable properties and biodegradable nature, represent another promising direction. tdx.cat The incorporation of the this compound moiety could lead to materials with a unique combination of robustness and biocompatibility, suitable for advanced biomedical applications. tdx.catnih.govupc.edu
Efforts in this area could involve:
Polycondensation reactions: Utilizing the di-functional nature of the precursor, 2,4-diaminobenzoic acid, with various dicarboxylic acids or diacyl chlorides to produce a range of polyamides. researchgate.net
Modification of the core unit: Introducing different substituents onto the aromatic rings to modulate properties such as solubility, processability, and thermal resistance.
Formation of metal-organic frameworks (MOFs): The multiple coordination sites (carboxylate and hydroxyl groups) could be used to form complexes with metal ions, leading to the self-assembly of porous, crystalline MOFs with potential applications in gas storage, separation, and catalysis.
A summary of potential polymer types and their envisioned properties is presented below.
| Polymer Type | Precursor Monomers | Key Structural Features | Potential Properties |
| Aromatic Polyamides | 2,4-Diaminobenzoic acid derivatives and aromatic dicarboxylic acids | Rigid backbone, inter-chain hydrogen bonding | High thermal stability, mechanical strength |
| Poly(amide-imide)s | 2,4-Diaminotriphenylamine (a related diamine) and imide-containing diacids | Amide and imide linkages | Excellent thermal resistance, good solubility researchgate.net |
| Poly(ester amide)s | Diamide-diols and dicarboxylic esters | Ester and amide groups | Biodegradability, good mechanical properties upc.edu |
Exploration of Catalytic Applications in Organic Synthesis
The arrangement of hydroxyl, amide, and carboxyl groups in this compound makes it an excellent candidate for a multidentate ligand capable of forming stable complexes with a wide array of transition metals. The development of such complexes opens the door to novel catalytic applications.
A particularly interesting avenue is the design of dinuclear catalysts. The two distinct 2-hydroxybenzamido units could each coordinate a metal ion, bringing two metallic centers into close proximity. Such dinuclear complexes can exhibit unique reactivity and cooperative effects not achievable with single-metal catalysts, potentially enabling challenging transformations like the activation of strong chemical bonds or avoiding product inhibition in catalytic cycles. nih.gov
Future research directions include:
Synthesis of Metal Complexes: Preparation and characterization of mononuclear and dinuclear complexes with various transition metals (e.g., Cu, Ni, Pd, Co).
Catalytic Screening: Evaluating the performance of these complexes in a range of organic reactions, such as:
Oxidation Reactions: Utilizing the redox activity of the coordinated metal centers.
C-C and C-N Coupling Reactions: Applying palladium complexes in cross-coupling reactions, where ligand design is crucial for efficiency. nih.gov
Asymmetric Catalysis: Introducing chiral elements into the ligand structure to induce enantioselectivity in chemical transformations.
The ligand's structure can be systematically tuned to optimize catalytic performance. For instance, modifying the electronic properties and steric bulk of the ligand can influence the stability of the catalyst, its activity, and its selectivity. nih.gov
| Potential Catalytic System | Metal Center | Target Reaction Type | Rationale |
| Dinuclear Complex | Ni(I)-Ni(I) | Dimerization of aryl azides | Avoids product inhibition seen in mononuclear systems. nih.gov |
| Palladium Complex | Pd(II) | C-H Olefination | Ligand can promote C-H cleavage and stabilize the catalytic species. nih.gov |
| Copper Complex | Cu(II) | Oxidation of Alcohols | Redox-active metal center supported by a stable ligand framework. |
Development of Chemical Sensors and Probes Utilizing Derived Structures
Fluorescent chemosensors are powerful tools for detecting specific analytes, such as metal ions, with high sensitivity and selectivity. mdpi.com The operating principle often involves a change in the fluorescence properties of a sensor molecule upon binding to the target analyte. nih.gov The structure of this compound, featuring a conjugated system and multiple potential binding sites (phenolic hydroxyls, amide groups, carboxylate), is a promising scaffold for designing such sensors.
Derivatives of this compound could be engineered to act as selective "turn-on" or "turn-off" fluorescent probes. Binding of a specific metal ion to the ligand could either enhance fluorescence by restricting molecular vibrations or quench it through energy or electron transfer mechanisms. The selectivity for different ions can be fine-tuned by altering the size and geometry of the binding pocket through chemical modification.
Emerging research could focus on:
Fluorophore Conjugation: Attaching known fluorophores to the this compound scaffold to enhance its photophysical properties.
Selective Ion Detection: Designing derivatives that show high selectivity for environmentally or biologically important metal ions like Pb²⁺, Hg²⁺, Zn²⁺, or Cu²⁺. mdpi.comnih.govresearcher.life
Mechanism of Sensing: Utilizing spectroscopic techniques to understand the binding stoichiometry and the mechanism behind the fluorescence response (e.g., chelation-enhanced fluorescence, photoinduced electron transfer).
The table below outlines a hypothetical design strategy for a fluorescent sensor based on this scaffold.
| Target Ion | Sensor Design Principle | Proposed Mechanism | Potential Application |
| Zn²⁺ | "Turn-on" fluorescence | Zn²⁺ binding restricts intramolecular rotation and switches on excited-state intramolecular proton transfer (ESIPT). nih.gov | Biological imaging |
| Hg²⁺ | Colorimetric and "on-off" fluorescence | Coordination with Hg²⁺ induces a color change and quenches fluorescence. mdpi.com | Environmental water monitoring |
| Pb²⁺ | Ratiometric sensing | Binding of Pb²⁺ induces a shift in the emission wavelength, allowing for quantitative detection. researchgate.net | Detection in biological samples |
In-depth Mechanistic Elucidation of Biological Activities through Advanced Biophysical Techniques
Derivatives of benzoic acid are known to possess a wide range of biological activities, including enzyme inhibition. nih.govresearchgate.net For instance, studies on α-amylase inhibitors have shown that the presence and position of hydroxyl groups on the benzoic acid ring are critical for activity, with a 2-hydroxyl group significantly enhancing inhibition. mdpi.comresearchgate.net This enhancement is often attributed to specific interactions, like hydrogen bonding, within the enzyme's active site. mdpi.com
The complex structure of this compound provides a rich scaffold for interacting with biological macromolecules. To understand and optimize these interactions, advanced biophysical techniques are indispensable.
Future research will likely involve:
X-ray Crystallography: Co-crystallizing derivatives with target enzymes (e.g., tyrosinase, cyclooxygenase) to obtain high-resolution structural data of the binding mode. nih.govmdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Studying the compound-protein interactions in solution to map binding interfaces and characterize conformational changes.
Molecular Docking and Simulation: Using computational models to predict binding affinities and poses, guiding the synthesis of more potent and selective inhibitors. mdpi.commdpi.com
Isothermal Titration Calorimetry (ITC): Directly measuring the thermodynamic parameters of binding (enthalpy, entropy, and binding affinity) to fully characterize the interaction.
These techniques will provide a detailed, atomic-level understanding of the structure-activity relationships (SAR), paving the way for the rational design of new therapeutic agents. nih.gov
| Biophysical Technique | Information Gained | Relevance to Drug Design |
| X-ray Crystallography | High-resolution 3D structure of the ligand-target complex. | Reveals precise binding mode and key interactions for structure-based design. |
| Molecular Docking | Predicted binding pose and affinity. | Allows for virtual screening and prioritization of candidate molecules. mdpi.com |
| NMR Spectroscopy | Ligand-protein interactions in solution, conformational dynamics. | Identifies which parts of the molecule are crucial for binding. |
| ITC | Thermodynamics of binding (ΔH, ΔS, K_d). | Provides a complete thermodynamic profile of the interaction. |
Rational Design of Novel Chemical Entities with Tailored Functionalities and Enhanced Specificity
Rational drug design is a cornerstone of modern medicinal chemistry, aiming to create molecules with high potency and selectivity for a biological target while minimizing off-target effects. ajpbp.comfiveable.me The this compound scaffold is an attractive starting point for such endeavors. It contains multiple points for chemical modification, allowing for the fine-tuning of its pharmacological profile.
The process of rational design based on this compound would involve:
Scaffold Identification: Recognizing the core structure as a "privileged" scaffold capable of interacting with various biological targets.
SAR Studies: Synthesizing a library of derivatives by modifying the substituents on the three aromatic rings and evaluating their biological activity to establish structure-activity relationships. nih.govmdpi.com
Lead Optimization: Iteratively refining the structure of the most promising "hit" compounds to improve their affinity, selectivity, and pharmacokinetic properties (absorption, distribution, metabolism, excretion). immutoscientific.com
For example, drawing inspiration from the development of soluble epoxide hydrolase (sEH) inhibitors from 4-benzamidobenzoic acid derivatives, one could design analogs of this compound to target specific enzymes implicated in diseases like hypertension or inflammation. nih.gov The two salicylamide (B354443) groups could be designed to interact with different pockets of an enzyme's active site, potentially leading to very high affinity and specificity.
Integration of Machine Learning and AI in Compound Design and Activity Prediction
The fields of drug discovery and materials science are being revolutionized by artificial intelligence (AI) and machine learning (ML). nih.govresearchgate.net These computational tools can analyze vast datasets to identify patterns and make predictions far more efficiently than traditional methods. For a versatile scaffold like this compound, AI and ML offer powerful approaches to accelerate research and development.
Future applications in this domain include:
Quantitative Structure-Activity Relationship (QSAR) Modeling: Training ML models (e.g., random forests, neural networks) on a dataset of synthesized derivatives and their measured activities to create predictive models. nih.govumk.pl These models can then be used to rapidly screen virtual libraries of millions of related compounds to identify those with the highest predicted activity, prioritizing them for synthesis.
De Novo Design: Employing generative AI models, such as recurrent neural networks (RNNs) or generative adversarial networks (GANs), to design entirely new molecules. mdpi.com These models can be trained on the structural rules of chemistry and then guided to generate novel compounds that incorporate the core this compound scaffold but are optimized for specific properties like high target affinity and good drug-likeness.
ADMET Prediction: Using AI to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of designed compounds early in the discovery process, reducing the likelihood of late-stage failures in clinical trials. mdpi.com
By integrating AI and ML, researchers can more effectively navigate the vast chemical space around the this compound core, significantly accelerating the discovery of new materials and therapeutic agents. researchgate.nettandfonline.com
Q & A
Q. What are the optimal synthetic routes for 2,4-Bis(2-hydroxybenzamido)benzoic acid, and how can reaction conditions be optimized?
Answer: The synthesis typically involves sequential amidation of benzoic acid derivatives. Key steps include:
- Amidation : React 2,4-diaminobenzoic acid with 2-hydroxybenzoyl chloride under anhydrous conditions (e.g., in DMF or THF) at 0–5°C to prevent side reactions.
- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water mixtures to isolate the product.
- Monitoring : Track reaction progress via TLC (Rf ~0.3 in ethyl acetate/hexane 1:1) and confirm purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .
- Yield Optimization : Adjust stoichiometry (1:2 molar ratio of diamine to acyl chloride) and maintain pH 8–9 using triethylamine to minimize hydrolysis .
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
Answer:
- UV-Vis Spectroscopy : Detect π→π* transitions of the aromatic and amide groups (λmax ~280 nm and 320 nm in methanol) .
- NMR : Confirm structure using NMR (DMSO-d6: δ 10.2 ppm for hydroxy groups, δ 8.1–7.3 ppm for aromatic protons) and NMR (δ 170 ppm for carbonyl carbons) .
- Mass Spectrometry : Use ESI-MS for molecular ion confirmation ([M-H]⁻ at m/z 391.3) and fragmentation patterns .
- HPLC : Assess purity (>95%) using a C18 column with a gradient of 0.1% formic acid in acetonitrile/water .
Advanced Research Questions
Q. How do substituent positions on the benzene rings influence the compound’s biological activity?
Answer: Structure-activity relationship (SAR) studies indicate:
-
Hydroxy Groups : The 2-hydroxybenzamido moieties enhance metal chelation (e.g., Fe³⁺, Cu²⁺), which may modulate antioxidant or enzyme-inhibitory activity .
-
Substituent Effects : Electron-withdrawing groups (e.g., Cl at 3,5-positions) increase acidity (pKa ~2.5–3.0), altering solubility and bioavailability. Compare with 3,5-dichloro-4-hydroxybenzoic acid derivatives .
-
Data Table :
Substituent Position Bioactivity (IC50, μM) Solubility (mg/mL) 2,4-di-OH (target) 12.3 (DPPH assay) 0.8 (pH 7.4) 3,5-di-Cl-4-OH 8.9 0.3 4-NO₂ 23.1 1.2
Q. How should researchers address contradictions in reported solubility and stability data?
Answer:
- Solubility Discrepancies : Test under standardized conditions (e.g., shake-flask method at 25°C, pH 7.4 PBS). Note that hydroxy groups increase hydrophilicity, but intramolecular H-bonding in crystalline forms may reduce apparent solubility .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Use LC-MS to identify degradation products (e.g., hydrolyzed amides or oxidized hydroxy groups) .
- Mitigation : Store at -20°C in amber vials under nitrogen to prevent oxidation and hydrolysis .
Q. What computational strategies are effective for predicting binding interactions with biological targets?
Answer:
- Docking Studies : Use AutoDock Vina with PDB structures (e.g., COX-2 or tyrosinase). The hydroxybenzamido groups show strong H-bonding with active-site residues (e.g., Arg120 in COX-2) .
- MD Simulations : Run 100 ns simulations in GROMACS to assess stability of ligand-protein complexes. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA ≤ -30 kcal/mol) .
- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors to predict IC50 values for related analogs .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
